5'-O-Fdmt-N6-benzoyl-2'-deoxyadenosine cep
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Overview
Description
5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep is a nucleoside phosphoramidite used as a building block in the chemical synthesis of oligonucleotides. This compound plays a crucial role in the study of DNA-protein interactions, gene expression, and molecular biology research.
Preparation Methods
The synthesis of 5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep involves several stepsThe reaction conditions typically involve the use of an azole catalyst and substitution of the di-isopropylamine group with an appropriate alcohol . Industrial production methods often employ solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like iodine in the presence of water.
Reduction: Reduction reactions are less common for this compound but can be achieved using reducing agents like sodium borohydride.
Substitution: The most common reaction for this compound involves substitution, where the di-isopropylamine group is replaced by an alcohol in the presence of an azole catalyst.
The major products formed from these reactions include oligonucleotides with modified nucleoside units, which are essential for various biochemical applications .
Scientific Research Applications
5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent for nucleoside or oligonucleotide synthesis, facilitating the study of complex biochemical processes.
Biology: The compound is instrumental in studying DNA-protein interactions and gene expression, providing insights into cellular mechanisms.
Medicine: It is used in the development of antisense oligonucleotides and other therapeutic agents targeting specific genetic sequences.
Industry: The compound is employed in the large-scale synthesis of oligonucleotides for various industrial applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep involves its incorporation into oligonucleotides during chemical synthesis. The compound’s phosphoramidite group reacts with the hydroxyl groups of nucleosides, forming phosphodiester bonds. This process is catalyzed by azole catalysts and results in the formation of stable oligonucleotide chains . The molecular targets include DNA and RNA sequences, where the synthesized oligonucleotides can bind and modulate gene expression.
Comparison with Similar Compounds
5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep is unique due to its specific chemical structure and reactivity. Similar compounds include:
5’-O-DMT-N6-benzoyl-2’-deoxyadenosine 3’-CE phosphoramidite: Used for similar applications but differs in the protecting groups and reaction conditions.
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Contains a 2’-O-methyl group, which provides different biochemical properties.
5’-DMT-2’-Fluoro-Adenosine (N-Benzoyl)-CE Phosphoramidite: Incorporates a fluorine atom, offering unique reactivity and stability.
These compounds share similar applications but differ in their chemical structures and specific uses, highlighting the versatility and uniqueness of 5’-O-Fdmt-N6-benzoyl-2’-deoxyadenosine cep.
Properties
CAS No. |
865758-44-7 |
---|---|
Molecular Formula |
C57H55F17N7O7P |
Molecular Weight |
1304.0 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C57H55F17N7O7P/c1-33(2)81(34(3)4)89(86-28-10-27-75)88-42-29-44(80-32-78-45-46(76-31-77-47(45)80)79-48(82)36-11-8-7-9-12-36)87-43(42)30-85-50(38-17-21-40(83-5)22-18-38,39-19-23-41(84-6)24-20-39)37-15-13-35(14-16-37)25-26-49(58,59)51(60,61)52(62,63)53(64,65)54(66,67)55(68,69)56(70,71)57(72,73)74/h7-9,11-24,31-34,42-44H,10,25-26,28-30H2,1-6H3,(H,76,77,79,82)/t42-,43+,44+,89?/m0/s1 |
InChI Key |
BFBXPDJNYSTANQ-HFOOYAPRSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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